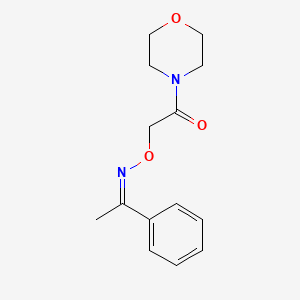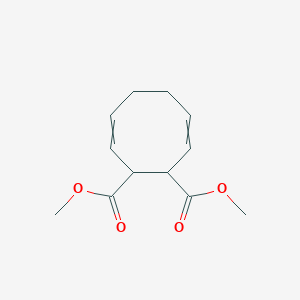
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate is a chemical compound characterized by its unique structure, which includes an eight-membered ring with two double bonds and two ester groups.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclooctatetraene reacts with dimethyl acetylenedicarboxylate under high-pressure conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-pressure reactors and efficient catalysts can enhance the scalability of the synthesis process .
化学反応の分析
Types of Reactions
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, resulting in the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diacids, saturated derivatives, and various substituted esters or amides, depending on the specific reagents and conditions used .
科学的研究の応用
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which dimethyl cycloocta-3,7-diene-1,2-dicarboxylate exerts its effects involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction mechanism involves the formation of a six-membered ring through the interaction of the diene and dienophile components. The molecular targets and pathways involved depend on the specific derivatives and their applications .
類似化合物との比較
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate can be compared with other similar compounds, such as:
Cyclooctatetraene: A precursor in the synthesis of this compound, known for its unique electronic properties.
Dimethyl acetylenedicarboxylate: Another key reactant in the synthesis, used in various cycloaddition reactions.
Cyclopentadiene: A smaller cyclic diene that also participates in Diels-Alder reactions but forms different products due to its five-membered ring structure.
特性
CAS番号 |
41937-77-3 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
dimethyl cycloocta-3,7-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
KSJQUQVBKFWMBF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C=CCCC=CC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


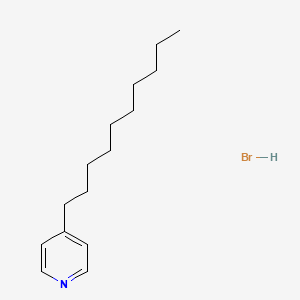
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
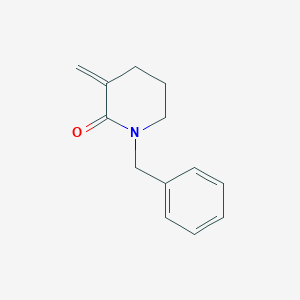
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
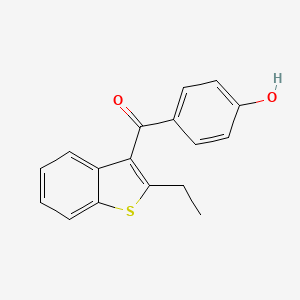
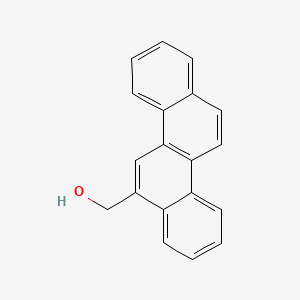
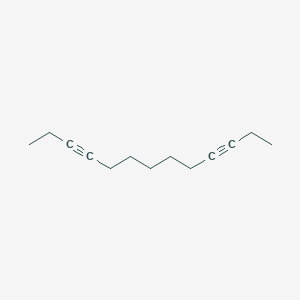
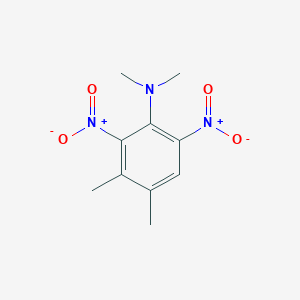
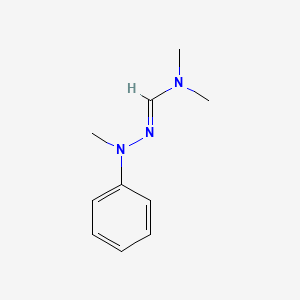
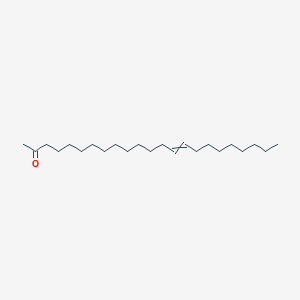
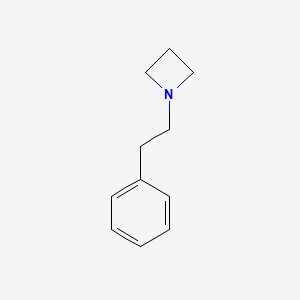
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
